N,N'-bis(4-ethoxyphenyl)piperazine-1,4-dicarbothioamide
Overview
Description
N,N’-bis(4-ethoxyphenyl)-1,4-piperazinedicarbothioamide: is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two ethoxyphenyl groups attached to a piperazine ring, with thioamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-ethoxyphenyl)-1,4-piperazinedicarbothioamide typically involves the reaction of 4-ethoxyaniline with carbon disulfide and piperazine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioamide groups. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N,N’-bis(4-ethoxyphenyl)-1,4-piperazinedicarbothioamide.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(4-ethoxyphenyl)-1,4-piperazinedicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide groups to amines.
Substitution: The ethoxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the ethoxyphenyl groups.
Scientific Research Applications
Chemistry: N,N’-bis(4-ethoxyphenyl)-1,4-piperazinedicarbothioamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it valuable in the development of new pharmaceuticals.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of diseases where modulation of specific receptors is beneficial. Its thioamide groups may also contribute to its activity as an enzyme inhibitor.
Industry: In the industrial sector, N,N’-bis(4-ethoxyphenyl)-1,4-piperazinedicarbothioamide is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism by which N,N’-bis(4-ethoxyphenyl)-1,4-piperazinedicarbothioamide exerts its effects involves its interaction with specific molecular targets. The compound’s thioamide groups can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. Additionally, the ethoxyphenyl groups may enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
N,N’-bis(4-ethoxyphenyl)thiourea: This compound shares the ethoxyphenyl groups but has a thiourea instead of a piperazine core.
N,N’-bis(4-ethoxyphenyl)formimidamide: Similar in structure but with formimidamide groups instead of thioamide groups.
Uniqueness: N,N’-bis(4-ethoxyphenyl)-1,4-piperazinedicarbothioamide is unique due to its piperazine core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-N,4-N-bis(4-ethoxyphenyl)piperazine-1,4-dicarbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S2/c1-3-27-19-9-5-17(6-10-19)23-21(29)25-13-15-26(16-14-25)22(30)24-18-7-11-20(12-8-18)28-4-2/h5-12H,3-4,13-16H2,1-2H3,(H,23,29)(H,24,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEBVWNAXCVUST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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